ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate
Description
Ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate is a carbamate derivative featuring a fluorinated aromatic ring. Its structure includes a 4-fluoro substituent and a 3-trifluoromethyl group on the phenyl ring, coupled with an ethyl carbamate moiety. Carbamates are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity . This compound is primarily employed as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors like Sorafenib .
Properties
CAS No. |
1799-83-3 |
|---|---|
Molecular Formula |
C10H9F4NO2 |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H9F4NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
KMDMOOQOWPAFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
<sup>a</sup> Estimated using XLogP3 values or analogous calculations.
<sup>b</sup> Predicted based on trifluoromethyl and fluorine contributions.
Key Observations:
- Substituent Effects :
- Halogen vs. Trifluoromethyl : Chlorine (in methyl/phenyl analogs) increases molecular weight and lipophilicity (LogP ~3.5–4.1) compared to fluorine (LogP ~3.2). The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, influencing reactivity .
- Ester Group : Ethyl esters (e.g., target compound) balance solubility and stability, whereas phenyl esters (e.g., Sorafenib impurity) exhibit higher LogP and crystallinity .
Preparation Methods
Direct Carbamation via Ethyl Chloroformate
The most straightforward route to ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with ethyl chloroformate under basic conditions. This method follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.
Typical Procedure
- Reaction Setup : In a dry, inert atmosphere, 4-fluoro-3-(trifluoromethyl)aniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition : Triethylamine (1.2–2.0 equiv) is added to scavenge HCl generated during the reaction.
- Chloroformate Addition : Ethyl chloroformate (1.1 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.
- Stirring : The mixture is warmed to room temperature and stirred for 4–12 hours, monitored by TLC or LCMS.
- Workup : The reaction is quenched with water, and the organic layer is washed sequentially with dilute HCl, saturated NaHCO₃, and brine.
- Purification : The crude product is purified via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate), yielding the carbamate as a crystalline solid.
Key Considerations
- Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups reduce the nucleophilicity of the aromatic amine, necessitating longer reaction times or slight heating (30–40°C) to achieve completion.
- Solvent Choice : Polar aprotic solvents like DCM or THF are preferred to stabilize intermediates and enhance reaction rates.
- Yield Optimization : Excess ethyl chloroformate (1.1–1.3 equiv) improves conversion, though higher equivalents risk diethyl carbonate formation. Typical yields range from 70% to 85%.
Alternative Pathways: Isocyanate Intermediate
For substrates sensitive to chloroformates, an alternative route employs in situ generation of an isocyanate intermediate. This method, adapted from patent literature, involves treating 4-fluoro-3-(trifluoromethyl)aniline with phosgene or triphosgene to form the corresponding isocyanate, which subsequently reacts with ethanol.
Procedure
- Isocyanate Formation : The amine is reacted with triphosgene (0.35 equiv) in DCM at 0°C, followed by gradual warming to room temperature.
- Ethanol Quenching : Anhydrous ethanol (1.5 equiv) is added, and the mixture is stirred for 2–4 hours.
- Workup and Isolation : The product is extracted, washed, and purified as above.
Advantages and Limitations
- Safety : Triphosgene is less hazardous than phosgene but still requires careful handling.
- Purity : This method minimizes byproducts but may require rigorous drying to prevent hydrolysis of the isocyanate.
Large-Scale Synthesis and Industrial Adaptations
For industrial production, modifications focus on cost efficiency and solvent recovery. A patent-derived protocol utilizes phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent) to enhance reaction rates.
Optimized Protocol
- Solvent System : Toluene/water with NaHCO₃ as the base.
- Catalyst : 5 mol% tetrabutylammonium bromide.
- Conditions : Reflux for 6–8 hours, achieving >90% conversion.
- Recovery : The organic phase is distilled to recover toluene, and the product is crystallized from heptane.
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 1.33 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–7.45 (m, 3H, Ar-H).
- ¹⁹F NMR : δ -62.5 (CF₃), -112.3 (Ar-F).
- HRMS : [M+H]⁺ calcd. for C₁₀H₈F₄NO₂: 274.0432, found: 274.0435.
Challenges and Mitigation Strategies
Q & A
Q. What are the key structural features of ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate, and how do they influence its chemical reactivity?
The compound contains a carbamate group (-NHCOO-) linked to a substituted phenyl ring. The phenyl ring is functionalized with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The carbamate group introduces hydrogen-bonding potential, while the electron-withdrawing -CF₃ and fluorine substituents enhance electrophilicity and stability. These features promote interactions with biological targets (e.g., enzymes) and improve metabolic resistance compared to non-fluorinated analogs .
Q. What synthetic methodologies are effective for preparing this compound?
Synthesis typically involves reacting 4-fluoro-3-(trifluoromethyl)aniline with ethyl chloroformate in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., pyridine). Temperature control (0–5°C) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Yield optimization requires stoichiometric precision and inert atmospheres to prevent hydrolysis of the carbamate .
Q. How can researchers characterize the physical properties of this compound?
Key properties include a boiling point of 220.6°C (at 760 mmHg) and density of 1.371 g/cm³. Characterization methods:
- Spectroscopy : IR for carbamate C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches; NMR for fluorine environments (¹⁹F NMR δ -60 to -70 ppm for -CF₃).
- Chromatography : HPLC with UV detection (retention time ~1.01 minutes under SQD-FA05 conditions) .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate biological activity and pharmacokinetics?
The -CF₃ group enhances lipophilicity (logP ~2.8), improving membrane permeability and target engagement. Its electron-withdrawing nature stabilizes binding interactions (e.g., π-stacking with aromatic residues in enzymes). Metabolic stability is increased due to resistance to oxidative degradation, as evidenced by reduced CYP450-mediated metabolism in hepatic microsomal assays .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
Contradictions (e.g., varying IC₅₀ values) arise from structural modifications. For example:
- Chloro vs. fluoro substitution : Chloro analogs (e.g., ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate) exhibit stronger electrophilicity but lower metabolic stability.
- Amino group addition : Introducing an amino group (e.g., ethyl N-[2-amino-3-fluoro-4-(trifluoromethyl)phenyl]carbamate) enhances hydrogen bonding but may reduce bioavailability. Use structure-activity relationship (SAR) studies with molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to quantify binding differences .
Q. What crystallographic techniques are suitable for elucidating its 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) resolves bond lengths and angles. Key steps:
Q. How can researchers design experiments to study its enzyme inhibition mechanisms?
- Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) with varied substrate concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Molecular dynamics (MD) simulations : Analyze enzyme-ligand conformational changes (e.g., GROMACS with CHARMM force fields). Compare results to analogs lacking the -CF₃ group to isolate electronic effects .
Comparative Analysis of Structural Analogs
A subset of related compounds and their distinguishing features:
Q. Methodological Notes
- Data validation : Cross-check spectral data (NMR, IR) with computational predictions (e.g., Gaussian09) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
